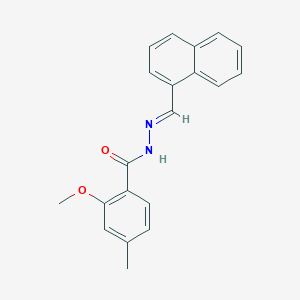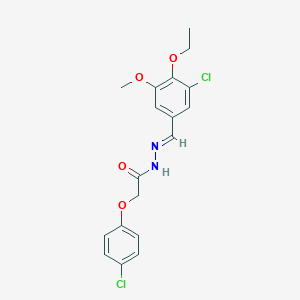![molecular formula C14H14Cl2N4S B423232 2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423232.png)
2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Chemical Reactions Analysis
2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with various molecular targets and pathways.
Properties
Molecular Formula |
C14H14Cl2N4S |
|---|---|
Molecular Weight |
341.3g/mol |
IUPAC Name |
[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C14H14Cl2N4S/c1-8-5-10(7-18-19-14(17)21)9(2)20(8)11-3-4-12(15)13(16)6-11/h3-7H,1-2H3,(H3,17,19,21)/b18-7+ |
InChI Key |
LTPHHJOLUDXVHZ-CNHKJKLMSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=S)N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=S)N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B423150.png)
![N'-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}benzohydrazide](/img/structure/B423151.png)

![2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423157.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423158.png)
![5-{3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423159.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423160.png)
![4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423161.png)
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone](/img/structure/B423163.png)

![N'-[2-(benzyloxy)-3-methoxybenzylidene]benzohydrazide](/img/structure/B423165.png)
![N'-[2-(hexyloxy)benzylidene]-4-methoxybenzohydrazide](/img/structure/B423166.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B423169.png)
![2-Methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B423170.png)
